molecular formula C9H3BrN2O2 B11860373 4-Bromo-2,3-dioxoindoline-7-carbonitrile CAS No. 1260657-76-8

4-Bromo-2,3-dioxoindoline-7-carbonitrile

Cat. No.: B11860373
CAS No.: 1260657-76-8
M. Wt: 251.04 g/mol
InChI Key: JHSLVKPMWJVZAE-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dioxoindoline-7-carbonitrile is a specialized chemical compound with the molecular formula C9H3BrN2O2 and a molecular weight of 251.04 This compound is part of the indoline family and features a bromine atom, two oxo groups, and a nitrile group attached to the indoline core

Preparation Methods

The synthesis of 4-Bromo-2,3-dioxoindoline-7-carbonitrile typically involves the bromination of 2,3-dioxoindoline-7-carbonitrile. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-2,3-dioxoindoline-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4-Bromo-2,3-dioxoindoline-7-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dioxoindoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and oxo groups play a crucial role in its reactivity and binding affinity to target molecules. The nitrile group may also contribute to its biological activity by interacting with enzymes or receptors involved in various biochemical pathways .

Comparison with Similar Compounds

4-Bromo-2,3-dioxoindoline-7-carbonitrile can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1260657-76-8

Molecular Formula

C9H3BrN2O2

Molecular Weight

251.04 g/mol

IUPAC Name

4-bromo-2,3-dioxo-1H-indole-7-carbonitrile

InChI

InChI=1S/C9H3BrN2O2/c10-5-2-1-4(3-11)7-6(5)8(13)9(14)12-7/h1-2H,(H,12,13,14)

InChI Key

JHSLVKPMWJVZAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C#N)NC(=O)C2=O)Br

Origin of Product

United States

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